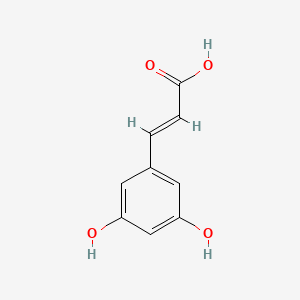

3,5-Dihydroxycinnamic acid

説明

3,5-Dihydroxycinnamic acid is a hydroxycinnamic acid, which is an isomer of caffeic acid . It is a metabolite found in human urine . This compound belongs to the class of organic compounds known as hydroxycinnamic acids .

Synthesis Analysis

The synthesis of 3,5-dihydroxycinnamic acid derivatives has been studied. For instance, one study showed that 3,4,5-trihydroxycinnamic acid decyl ester showed potent inhibition of cancer cell growth by inducing apoptosis . Another study synthesized derivatives of 3,5-dihydroxycinnamic acid and tested their anti-inflammatory activities .

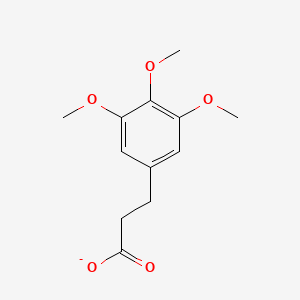

Molecular Structure Analysis

The molecular formula of 3,5-Dihydroxycinnamic acid is C9H8O4 . The average mass is 180.157 Da and the monoisotopic mass is 180.042252 Da .

Chemical Reactions Analysis

Hydroxycinnamic acids, including 3,5-dihydroxycinnamic acid, are generated through the shikimic acid pathway. They belong to the phenylpropanoid class. The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dihydroxycinnamic acid include a molar mass of 180.159 g·mol−1 . More detailed physical and chemical properties could not be found in the search results.

科学的研究の応用

Biobased Functional Materials

3,5-Dihydroxycinnamic acid plays a significant role in the development of biobased functional materials . It is utilized in the synthesis of polymers that exhibit unique properties such as photodeformability upon UV irradiation. This is due to the E-Z isomerization and [2+2] cycloaddition reactions of cinnamate derivatives . These materials are promising for creating sustainable alternatives to conventional plastics, contributing to the reduction of global warming.

Anti-inflammatory Drug Development

In the medical field, derivatives of 3,5-Dihydroxycinnamic acid have shown pronounced anti-inflammatory effects . They act by reducing the synthesis of proinflammatory cytokines and inhibiting the production of enzymes involved in inflammatory processes. This makes them valuable candidates for the development of new anti-inflammatory drugs .

Biotechnology

The compound’s derivatives are being explored in biotechnological applications , particularly in microbial biosynthesis. For example, Escherichia coli has been engineered to produce caffeic acid, a related compound, using its endogenous hydroxylase complex. This approach opens up possibilities for the microbial synthesis of complex plant secondary metabolites derived from 3,5-Dihydroxycinnamic acid .

Material Science

In material science, 3,5-Dihydroxycinnamic acid is a key ingredient in the creation of high-strength polyamides and polyimides with high transparency. These materials are comparable to existing high-performance plastics and are derived from biobased sources, making them environmentally friendly alternatives .

Environmental Applications

The environmental applications of 3,5-Dihydroxycinnamic acid include its use in the manufacture of biodegradable polyesters . These polyesters can degrade in the environment, thus reducing pollution and waste management issues associated with traditional plastics .

Food Industry

In the food industry, hydroxycinnamic acids, including 3,5-Dihydroxycinnamic acid, are known for their antioxidant properties . They interact with food biomacromolecules, protect against the degradation of food constituents, and are investigated for their potential as natural food antioxidants .

作用機序

Target of Action

3,5-Dihydroxycinnamic acid, also known as caffeic acid, primarily targets two enzymes: Arachidonate 5-lipoxygenase (5-LOX) and Macrophage migration inhibitory factor (MIF) .

5-LOX is involved in the first step of leukotriene biosynthesis, playing a role in inflammatory processes . MIF is involved in the innate immune response to bacterial pathogens and regulates the function of macrophages in host defense .

Mode of Action

For instance, it can inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase, reducing leukotriene B4 production .

Biochemical Pathways

3,5-Dihydroxycinnamic acid is part of the plant phenylpropanoid pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids . It is also a metabolite found in human urine .

Pharmacokinetics

It is soluble in hot water , which may influence its bioavailability.

Result of Action

3,5-Dihydroxycinnamic acid has been shown to have anti-inflammatory effects. It acts by reducing mRNA and protein synthesis of tumor necrosis factor-α, interleukins 1β and 6, and also by decreasing the levels of activated neutrophil infiltrates .

Action Environment

The action of 3,5-Dihydroxycinnamic acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by temperature

将来の方向性

Hydroxycinnamic acids, including 3,5-dihydroxycinnamic acid, have been highlighted for their potential in various applications, particularly due to their antioxidant properties . Research is ongoing to explore their potential uses in food applications, interactions with food biomacromolecules, and their potential as novel ingredients and functional foods .

特性

IUPAC Name |

(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCZSWTQMCKFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030504 | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3,5-Dihydroxycinnamic acid | |

CAS RN |

127791-54-2, 28374-93-8 | |

| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

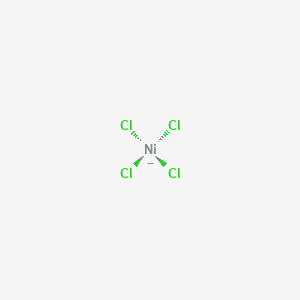

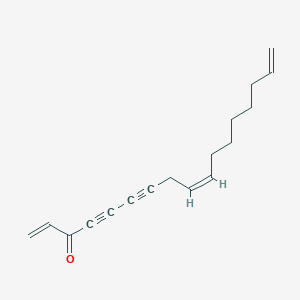

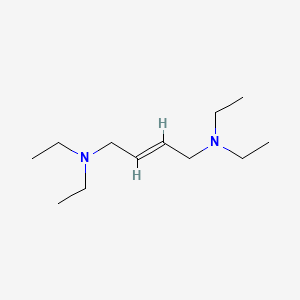

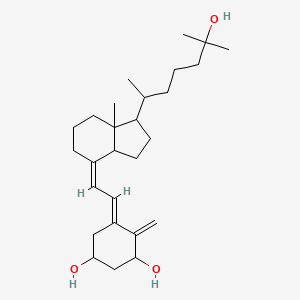

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

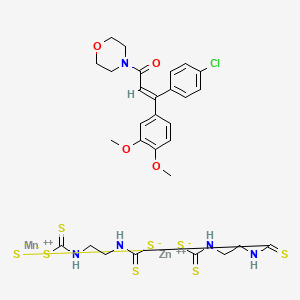

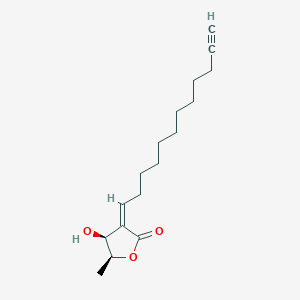

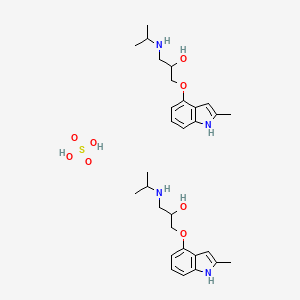

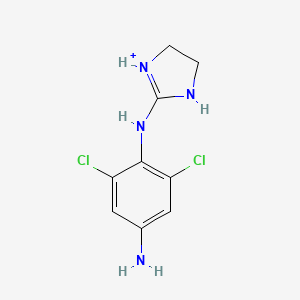

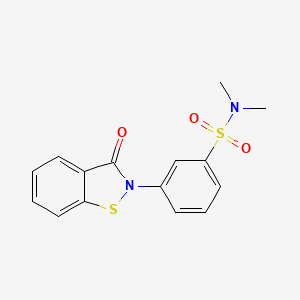

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)